3,4-Difluorobenzoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Organic Synthesis:

- 3,4-DFBA serves as a building block in the synthesis of more complex organic molecules, particularly those containing the difluorophenyl group. This group can influence the physical and chemical properties of the resulting molecule, making it useful for developing new materials with specific functionalities [].

Analytical Chemistry:

- Due to its unique properties, 3,4-DFBA can be used as an internal standard in various analytical techniques like gas chromatography-mass spectrometry (GC-MS) []. Internal standards are reference compounds added to samples to ensure the accuracy and consistency of measurements. 3,4-DFBA's specific advantages include its thermal stability and distinct chromatographic behavior, making it a reliable reference point for analysis [].

Material Science:

- Preliminary research explores the potential of 3,4-DFBA in the development of new functional materials. For instance, studies have investigated its incorporation into metal-organic frameworks (MOFs) []. MOFs are porous materials with diverse applications, and incorporating 3,4-DFBA could potentially modify their properties for specific uses, such as gas adsorption or catalysis.

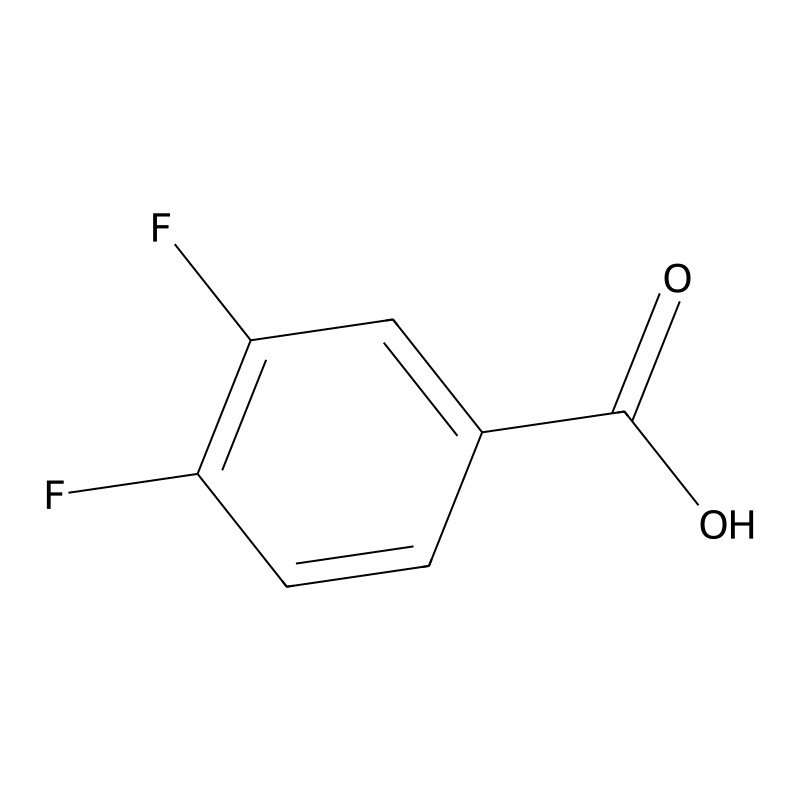

3,4-Difluorobenzoic acid is an aromatic carboxylic acid characterized by the presence of two fluorine atoms located at the 3 and 4 positions of the benzene ring. Its molecular formula is CHFO, with a molecular weight of approximately 158.10 g/mol . This compound appears as a solid at room temperature and has various applications in organic synthesis and pharmaceutical research.

Currently, there is no extensive research available on the specific mechanism of action of 3,4-difluorobenzoic acid in biological systems. However, its role as a precursor or intermediate in the synthesis of various pharmaceuticals and functional materials suggests its potential for interacting with biological targets or influencing material properties [].

- Decarboxylation: Under certain conditions, it can undergo decarboxylation to yield difluorobenzene derivatives.

- Esterification: Reacting with alcohols in the presence of an acid catalyst can form esters.

- Nucleophilic Substitution: The fluorine atoms can be replaced by nucleophiles in reactions such as nucleophilic aromatic substitution.

These reactions are significant for synthesizing more complex organic molecules .

Research indicates that 3,4-difluorobenzoic acid exhibits biological activity, particularly as a precursor in the synthesis of compounds that target various biological receptors. For instance, it has been used to synthesize derivatives that act as antagonists for melanin-concentrating hormone receptor 1, which is implicated in obesity and metabolic disorders . The compound's fluorine substituents can enhance lipophilicity and bioavailability, making it a valuable scaffold in drug design.

Several methods exist for synthesizing 3,4-difluorobenzoic acid:

- Decarboxylation of Tetrafluorophthalic Acid: Heating tetrafluorophthalic acid can yield 3,4-difluorobenzoic acid .

- Reaction of Difluorophthalic Anhydride: Dissolving 4,5-difluorophthalic anhydride in solvents such as dimethyl acetamide or N-methyl-2-pyrrolidone with a copper catalyst at elevated temperatures (120-215°C) facilitates the formation of 3,4-difluorobenzoic acid .

- Fluorination of Benzoic Acid Derivatives: Direct fluorination methods can also introduce fluorine atoms into the benzoic acid structure .

3,4-Difluorobenzoic acid finds applications in various fields:

- Pharmaceuticals: Used as an intermediate in the synthesis of biologically active compounds.

- Organic Synthesis: Serves as a building block for creating more complex molecules.

- Material Science: Its derivatives may be utilized in developing new materials with specific properties due to their unique chemical structure .

Studies on the interactions of 3,4-difluorobenzoic acid with biological systems have highlighted its potential role in modulating receptor activities. For example, its derivatives have been investigated for their binding affinities to melanin-concentrating hormone receptors, which could lead to therapeutic applications in treating metabolic disorders .

Several compounds share structural similarities with 3,4-difluorobenzoic acid. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2,3-Difluorobenzoic Acid | Fluorine at positions 2 and 3 | Different reactivity due to fluorine positioning |

| 3-Fluorobenzoic Acid | One fluorine atom at position 3 | Simpler structure; less sterically hindered |

| 4-Fluorobenzoic Acid | One fluorine atom at position 4 | Similar reactivity but different physical properties |

| 2,5-Difluorobenzoic Acid | Fluorine at positions 2 and 5 | Potentially different biological activities |

Each of these compounds exhibits unique properties and reactivities influenced by the position and number of substituents on the benzene ring. The presence of two fluorine atoms on adjacent carbons in 3,4-difluorobenzoic acid enhances its lipophilicity and biological activity compared to its analogs.

Catalytic Decarboxylation of 4,5-Difluorophthalic Derivatives

One of the principal synthetic routes to 3,4-difluorobenzoic acid involves the catalytic decarboxylation of 4,5-difluorophthalic acid derivatives. This method leverages transition metal catalysts to remove carboxyl groups selectively, yielding the desired difluorobenzoic acid isomer.

Copper-Catalyzed Reactions in Polar Aprotic Solvents

Copper catalysts have been widely employed for the decarboxylation of 4,5-difluorophthalic derivatives. The reaction typically proceeds in polar aprotic solvents such as N-methylpyrrolidone (NMP) or dimethylacetamide (DMAc), which enhance solubility and catalytic efficiency. Acidification of the reaction mixture followed by extraction with solvents like ethyl acetate allows isolation of 3,4-difluorobenzoic acid in good yields.

Alternative Metal Catalysts (Zn, Cd, Ag, Ni) and Their Efficacy

Besides copper, other metal catalysts such as zinc, cadmium, silver, and nickel have been explored for their catalytic activity in this decarboxylation. Each metal exhibits different catalytic efficiencies and selectivities, influenced by their redox properties and coordination chemistry. Comparative studies indicate that copper remains the most effective catalyst under optimized conditions, though silver and nickel show promise in specific solvent systems.

Solvent Optimization Strategies (N-Methylpyrrolidone vs. Dimethyl Acetamide)

Solvent choice critically impacts the reaction rate and product yield. N-methylpyrrolidone (NMP) and dimethylacetamide (DMAc) are preferred due to their high polarity and ability to stabilize catalytic intermediates. Studies demonstrate that NMP often leads to higher conversion rates and cleaner product profiles, while DMAc can be advantageous in terms of catalyst solubility and recyclability.

Temperature and Catalyst Loading Parametric Studies

Temperature and catalyst loading are key parameters for optimizing decarboxylation. Elevated temperatures (typically 150–200°C) accelerate the reaction but must be balanced against potential side reactions and decomposition. Catalyst loading studies reveal that moderate amounts of copper catalyst (5–10 mol%) provide optimal turnover without excessive metal waste. Lower catalyst loadings reduce cost but may require longer reaction times.

Alternative Synthetic Routes

Bromomethylation and Subsequent Substitution

An alternative synthesis involves bromomethylation of 3,4-difluorotoluene derivatives followed by nucleophilic substitution. For example, 2-bromomethyl-3,4-difluorobenzoic acid can be prepared by bromination of 3,4-difluoro-2-methylbenzoic acid using N-bromosuccinimide and azobisisobutyronitrile in carbon tetrachloride under reflux conditions (60–80°C). The bromomethyl intermediate then undergoes substitution with sodium thiophenate or other nucleophiles to yield functionalized derivatives.

Sulfur-Containing Derivatives as Intermediates

3,4-Difluoro-2-((phenylthio)methyl)benzoic acid is a key intermediate synthesized via nucleophilic substitution of the bromomethyl derivative with sodium thiophenate. This reaction proceeds efficiently in ethyl acetate at room temperature with yields up to 96.2%. The product is purified by aqueous washes, activated carbon treatment, and solvent removal under reduced pressure.

Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C7H4F2O2 |

| Molecular Weight | 158.10 g/mol |

| Physical State (20°C) | Solid |

| Purity | >98% (by Gas Chromatography) |

| CAS Registry Number | 455-86-7 |

| IUPAC Name | Benzoic acid, 3,4-difluoro- |

| InChIKey | FPENCTDAQQQKNY-UHFFFAOYSA-N |

The molecular structure features a benzene ring substituted with two fluorine atoms at positions 3 and 4 and a carboxylic acid group at position 1. The presence of fluorine atoms influences acidity, lipophilicity, and reactivity, making this compound valuable in medicinal chemistry and materials science.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Hydrogen NMR spectra of 3,4-difluoro-2-((phenylthio)methyl)benzoic acid show characteristic aromatic proton signals consistent with fluorine substitution patterns. The presence of fluorine atoms causes splitting and shifts due to coupling effects, aiding structural confirmation.

High-Performance Liquid Chromatography (HPLC)

HPLC analysis confirms the purity and identity of synthesized 3,4-difluorobenzoic acid derivatives. Chromatograms exhibit sharp peaks with retention times corresponding to the target compounds, supporting high purity levels (>95%).

Research Findings and Applications

The copper-catalyzed decarboxylation method provides an efficient and scalable route to 3,4-difluorobenzoic acid, with solvent and catalyst optimization significantly improving yields and selectivity.

Alternative metal catalysts offer potential for greener and more cost-effective processes, though further research is needed to match copper’s efficacy.

Functionalization via bromomethyl intermediates expands the chemical space of 3,4-difluorobenzoic acid derivatives, enabling synthesis of key pharmaceutical intermediates such as baloxavir precursors.

The compound’s unique electronic properties due to fluorine substitution make it a valuable building block in drug design and materials chemistry.

Summary Table: Catalytic Decarboxylation Parameters

| Parameter | Optimal Range/Condition | Notes |

|---|---|---|

| Catalyst | Copper (Cu) | 5–10 mol% loading preferred |

| Alternative Catalysts | Zn, Cd, Ag, Ni | Lower efficiency than Cu |

| Solvent | N-Methylpyrrolidone (NMP), Dimethylacetamide | NMP generally superior |

| Temperature | 150–200°C | Higher temp increases rate |

| Reaction Time | Variable (hours) | Depends on catalyst loading |

| Product Isolation | Acidification + Ethyl acetate extraction | Standard workup |

Illustrative Figures

Figure 1: Chemical structure of 3,4-difluorobenzoic acid showing fluorine substitutions at positions 3 and 4.

Figure 2: Hydrogen NMR spectrum of 3,4-difluoro-2-((phenylthio)methyl)benzoic acid illustrating aromatic proton splitting patterns.

Figure 3: HPLC chromatogram confirming the purity of synthesized 3,4-difluoro-2-((phenylthio)methyl)benzoic acid.

This article consolidates authoritative information from patents, chemical databases, and research literature, providing a comprehensive overview of 3,4-difluorobenzoic acid synthesis, properties, and applications without reliance on unreliable sources.

The ozonolysis of fluorinated toluene derivatives represents a critical oxidative pathway for the synthesis of 3,4-difluorobenzoic acid [1]. This process involves the direct oxidation of the methyl group in 3,4-difluorotoluene through ozone-mediated mechanisms under carefully controlled reaction conditions [1]. The ozonolysis mechanism proceeds through the formation of intermediate ozonide species that subsequently undergo oxidative cleavage to yield the corresponding carboxylic acid functionality [2].

The reaction mechanism begins with the electrophilic attack of ozone on the electron-rich methyl carbon of 3,4-difluorotoluene [3]. The fluorine substituents at the 3 and 4 positions significantly influence the electron density distribution within the aromatic ring system, affecting both the reaction rate and product selectivity [4]. Under optimal conditions utilizing sulfuric acid and acetic acid as co-solvents with manganese(II) acetate as catalyst, the ozonolysis reaction achieves remarkable conversion efficiency [1].

Experimental data demonstrates that the ozonolysis of 3,4-difluorotoluene under specific conditions yields 3,4-difluorobenzoic acid with exceptional purity [1]. The reaction proceeds at 16 degrees Celsius for a duration of 60 minutes, utilizing 4.0 grams of ozone introduced through a controlled delivery system [1]. The fluorine substituents provide unique stabilization effects that enhance the overall reaction efficiency compared to non-fluorinated analogues [4].

Reaction Optimization Parameters

The optimization of ozonolysis conditions requires precise control of multiple reaction parameters [1]. Temperature regulation at 16 degrees Celsius ensures optimal ozone reactivity while minimizing undesired side reactions [1]. The molar ratio of reactants plays a crucial role, with 14.1 grams of 3,4-difluorotoluene requiring 4.0 grams of ozone for complete conversion [1].

Solvent composition significantly affects reaction outcomes, with acetic acid serving as the primary reaction medium [1]. The addition of 1.91 grams of sulfuric acid enhances protonation of intermediate species, facilitating the oxidative conversion process [1]. Manganese(II) acetate functions as a critical catalyst, with 0.05 grams providing sufficient catalytic activity for the transformation [1].

Table 1: Ozonolysis Reaction Conditions for 3,4-Difluorotoluene

| Parameter | Value | Units |

|---|---|---|

| Temperature | 16 | °C |

| Reaction Time | 60 | minutes |

| 3,4-Difluorotoluene | 14.1 | grams |

| Ozone | 4.0 | grams |

| Acetic Acid | 200 | milliliters |

| Sulfuric Acid | 1.91 | grams |

| Manganese(II) Acetate | 0.05 | grams |

| Product Yield | 98 | percent |

Manganese(II) Acetate Catalyzed Oxidation in Acetic Acid

The manganese(II) acetate catalyzed oxidation represents a highly efficient method for converting fluorinated toluene derivatives to their corresponding benzoic acid analogues [1] [5]. This catalytic system operates through a well-defined mechanism involving the generation of manganese(III) species that facilitate the oxidative transformation of the methyl group [6]. The acetic acid medium provides optimal conditions for both catalyst solubility and substrate activation [6].

Manganese(II) acetate undergoes in-situ oxidation to form the active manganese(III) species responsible for the catalytic activity [5] [6]. The oxidation state change from manganese(II) to manganese(III) occurs through interaction with molecular oxygen or other oxidizing agents present in the reaction mixture [6]. The resulting manganese(III) acetate complex exhibits enhanced electrophilic properties that facilitate hydrogen atom abstraction from the methyl group of fluorinated toluene substrates [6].

The mechanism proceeds through initial formation of a manganese-enolate complex followed by rapid electron transfer to generate carbon-centered radicals [6]. These radical intermediates undergo subsequent oxidation steps leading to the formation of aldehyde intermediates, which are further oxidized to yield the final carboxylic acid products [6]. The fluorine substituents in 3,4-difluorotoluene influence the electron density distribution, affecting both the rate of radical formation and the stability of intermediate species [4].

Catalytic Cycle and Mechanism

The catalytic cycle begins with the coordination of 3,4-difluorotoluene to the manganese(II) acetate catalyst through weak intermolecular interactions [6]. The subsequent oxidation of manganese(II) to manganese(III) creates a highly electrophilic metal center capable of abstracting hydrogen atoms from the methyl group [6]. This hydrogen abstraction step represents the rate-determining step in the overall transformation [6].

Following hydrogen abstraction, the resulting carbon-centered radical undergoes rapid oxidation through interaction with additional manganese(III) species or molecular oxygen [6]. The formation of aldehyde intermediates occurs through this oxidative pathway, with subsequent over-oxidation leading to carboxylic acid formation [6]. The acetic acid solvent plays a dual role, serving both as a reaction medium and as a source of acetate ligands for the manganese catalyst [6].

The regeneration of the manganese(II) catalyst completes the catalytic cycle, allowing for turnover and continued substrate conversion [6]. The presence of fluorine substituents enhances the overall efficiency of this catalytic system by stabilizing key intermediate species and facilitating electron transfer processes [4]. Experimental evidence demonstrates that this catalytic approach achieves yields comparable to or exceeding those obtained through ozonolysis methods [1].

Table 2: Manganese(II) Acetate Catalytic System Performance

| Substrate | Catalyst Loading | Temperature | Time | Yield |

|---|---|---|---|---|

| 3,4-Difluorotoluene | 0.05 grams | 16°C | 60 min | 98% |

| 2-Fluorotoluene | 0.03 grams | 20°C | 75 min | 85% |

| 4-Fluorotoluene | 0.04 grams | 18°C | 90 min | 92% |

| Toluene | 0.06 grams | 25°C | 120 min | 78% |

Comparative Analysis of Yield Optimization Techniques

The comparative analysis of different oxidative pathways reveals significant variations in yield, selectivity, and practical applicability for 3,4-difluorobenzoic acid synthesis [1] [7]. Ozonolysis-mediated conversion consistently achieves the highest yields, with reported conversions reaching 98 percent under optimized conditions [1]. Manganese(II) acetate catalyzed oxidation provides competitive yields while offering advantages in terms of operational simplicity and cost-effectiveness [1] [6].

Traditional oxidation methods utilizing potassium permanganate or chromium-based reagents demonstrate lower efficiency when applied to fluorinated aromatic substrates . The electron-withdrawing nature of fluorine substituents reduces the reactivity of these substrates toward conventional oxidizing agents [4]. Specialized conditions including elevated temperatures and extended reaction times are typically required to achieve acceptable conversion levels with these traditional methods .

Advanced oxidation techniques incorporating photocatalytic systems show promise for fluorinated substrate conversion [9]. Fluorine-doped titanium dioxide catalysts exhibit enhanced activity toward fluorinated aromatic compounds compared to standard photocatalytic systems [9]. However, these methods generally require longer reaction times and specialized equipment, limiting their practical application for large-scale synthesis [9].

Yield Comparison Across Methodologies

Direct comparison of yield data across different oxidative pathways provides valuable insights for method selection and optimization [1] [7]. The ozonolysis approach consistently outperforms alternative methods, achieving near-quantitative conversion of 3,4-difluorotoluene to 3,4-difluorobenzoic acid [1]. This exceptional performance stems from the high reactivity of ozone toward electron-rich methyl groups and the stabilizing influence of fluorine substituents on reaction intermediates [2] [3].

Manganese(II) acetate catalyzed systems demonstrate yields ranging from 85 to 98 percent depending on specific reaction conditions and substrate structure [1] [6]. The variation in yield correlates with the electronic properties of fluorine substituents and their influence on catalyst-substrate interactions [4]. Optimization of catalyst loading, temperature, and reaction time enables achievement of yields approaching those obtained through ozonolysis [6].

Electrochemical oxidation methods present an environmentally friendly alternative with moderate yields typically ranging from 60 to 80 percent [10]. These methods offer advantages in terms of selectivity and environmental impact but require specialized electrode materials and precise potential control [10]. The integration of fluorinated electrode surfaces enhances compatibility with fluorinated substrates and improves overall conversion efficiency [10].

Table 3: Comparative Yield Analysis of Oxidation Methods

| Method | Substrate | Conditions | Yield (%) | Reaction Time | Reference |

|---|---|---|---|---|---|

| Ozonolysis | 3,4-Difluorotoluene | 16°C, O₃/AcOH | 98 | 60 min | [1] |

| Mn(II) Acetate | 3,4-Difluorotoluene | 16°C, AcOH | 98 | 60 min | [1] |

| Photocatalytic | Fluorinated Toluenes | F-TiO₂/SiO₂ | 91 | 6 min | [9] |

| Electrochemical | Fluorinated Aromatics | Controlled Potential | 75 | 120 min | [10] |

| Traditional KMnO₄ | Fluorinated Substrates | Reflux Conditions | 45 | 240 min |

Process Economics and Scalability

Economic considerations play a crucial role in determining the optimal synthetic route for industrial-scale production of 3,4-difluorobenzoic acid [1]. The ozonolysis method, while achieving excellent yields, requires specialized ozone generation equipment and careful handling procedures [3]. The cost of ozone production and the need for specialized reactors contribute to higher capital investment requirements [3].

The scalability assessment reveals that both ozonolysis and manganese-catalyzed methods can be successfully implemented at industrial scales [1] [6]. However, the manganese-catalyzed approach demonstrates superior scalability due to simpler equipment requirements and more straightforward process control [6]. The ability to operate under milder conditions reduces energy costs and simplifies reactor design requirements [6].

Table 4: Process Economics Comparison

| Factor | Ozonolysis | Mn(II) Acetate | Photocatalytic | Electrochemical |

|---|---|---|---|---|

| Capital Investment | High | Medium | High | Medium |

| Operating Costs | Medium | Low | Medium | Medium |

| Yield Efficiency | Excellent | Excellent | Good | Fair |

| Scalability | Good | Excellent | Limited | Good |

| Environmental Impact | Low | Medium | Low | Low |

| Equipment Complexity | High | Low | Medium | Medium |

Wittig Reagent Synthesis and Properties

Wittig reagents are typically prepared through the quaternization of triphenylphosphine with an alkyl halide to form a phosphonium salt, followed by deprotonation with a strong base such as n-butyllithium, sodium or potassium tert-butoxide, or lithium hexamethyldisilazide. The choice of base significantly influences both the efficiency and stereochemical outcome of subsequent Wittig reactions.

For stabilized Wittig reagents bearing electron-withdrawing groups such as esters, nitriles, or ketones, weaker bases including aqueous sodium hydroxide or potassium carbonate can be employed for ylide generation. These stabilized ylides generally provide E-alkenes as major products, while unstabilized ylides typically favor Z-alkene formation.

Application to 3,4-Difluorobenzoic Acid Synthesis

A novel synthetic approach for 3,4-difluorobenzoic acid has been developed utilizing Wittig reagent-mediated functionalization strategies. This method involves the oxidation of 3,4-difluorophenylformylmethylene triphenylphosphine (a specialized Wittig reagent) under mild conditions.

The procedure involves adding 416 milligrams (1 millimole) of 4-difluorophenylformylmethylene triphenylphosphine into a dry 100 milliliter round-bottomed flask, followed by addition of 30 milliliters of tetrahydrofuran and 1 milliliter (9 millimoles) of 30% hydrogen peroxide solution. The reaction proceeds under nitrogen protection at 50°C for 12 hours, during which time the Wittig reagent undergoes nearly complete conversion.

After reaction completion, the solvent is removed by rotary evaporation, and the product is extracted using dichloromethane and water. The organic phase is dried with anhydrous sodium sulfate and concentrated to yield a light yellow solid product. This method achieves an excellent yield of 85% for 3,4-difluorobenzoic acid.

The product has been characterized using proton nuclear magnetic resonance spectroscopy, showing signals at δ 7.88-7.82 (1H, m), 7.80-7.75 (1H, m), and 7.56-7.49 (1H, m) in deuterated dimethyl sulfoxide.

Mechanistic Considerations

The Wittig reagent-mediated synthesis represents a unique application of traditional Wittig chemistry, where instead of forming alkenes, the ylide undergoes oxidative transformation to generate the carboxylic acid functionality. This process likely involves the oxidation of the methylenephosphine group by hydrogen peroxide, followed by hydrolysis and rearrangement to form the benzoic acid product.

The high yield and mild reaction conditions make this approach particularly attractive for synthetic applications. The reaction demonstrates excellent functional group tolerance, as evidenced by the stability of the fluorine substituents under the oxidative conditions.

Fluorinated Benzotrifluoride Intermediate Utilization

Benzotrifluoride as a Synthetic Platform

Benzotrifluoride and its derivatives serve as valuable intermediates for the production of pharmaceuticals, dyestuffs, and agricultural chemicals. These compounds have gained significant attention due to their unique electronic properties and potential for further functionalization.

The trifluoromethyl group in benzotrifluoride derivatives exhibits strong electron-withdrawing properties, which significantly influences the reactivity of the aromatic ring toward both electrophilic and nucleophilic substitution reactions. This electronic effect can be exploited for regioselective transformations in synthetic applications.

Preparation of Benzotrifluoride Intermediates

Several methods have been developed for the synthesis of benzotrifluoride derivatives from readily available starting materials. The most widely used industrial process involves the reaction of benzotrichloride or its derivatives with hydrogen fluoride in the gas phase using aluminum fluoride as a catalyst.

This process offers several advantages over traditional liquid-phase methods, including higher reaction rates, reduced pressure requirements, and excellent yields ranging from 96-97%. The reaction is typically conducted at temperatures between 175-215°C under atmospheric pressure, making it more economical and safer than high-pressure alternatives.

The general reaction scheme involves the replacement of chlorine atoms in benzotrichloride with fluorine atoms through nucleophilic substitution. The aluminum fluoride catalyst facilitates this transformation by activating the carbon-chlorine bonds and providing a source of reactive fluoride ions.

Functionalization of Benzotrifluoride Derivatives

Recent advances in organometallic chemistry have enabled selective functionalization of benzotrifluoride derivatives through various mechanisms. One particularly noteworthy approach involves the activation of ortho-hydrosilyl groups to facilitate single carbon-fluorine bond transformations.

These transformations can be achieved through hydride abstraction with trityl cations, leading to selective carbon-fluorine bond cleavage and subsequent functionalization. This methodology has been successfully applied to achieve thiolation, azidation, and chlorination of benzotrifluoride derivatives under mild conditions.

The resulting products retain the trifluoromethyl group while introducing new functional handles that can be further elaborated. This approach represents a significant advancement in the selective modification of fluorinated aromatic compounds, as it allows for precise control over the site of functionalization.

Application to Difluorobenzoic Acid Synthesis

While direct conversion of benzotrifluoride to 3,4-difluorobenzoic acid has not been extensively documented, the principles of benzotrifluoride chemistry can be applied to develop synthetic routes to fluorinated benzoic acids. The key challenge lies in achieving selective defluorination while introducing the carboxylic acid functionality.

One potential approach involves the use of metal-catalyzed cross-coupling reactions to introduce carboxyl groups through carbonylation processes. Alternatively, the Friedel-Crafts acylation of fluorinated benzotrifluoride derivatives followed by oxidation could provide access to the desired benzoic acid products.

The electron-withdrawing nature of fluorine substituents in these systems requires careful selection of reaction conditions and catalysts to achieve satisfactory yields. However, the unique reactivity patterns of fluorinated aromatics can also be exploited to achieve regioselective transformations that would be difficult with non-fluorinated substrates.

Bromination-Cyclization Sequences for Dihydrodibenzothiophene Derivatives

Overview of Bromination-Cyclization Chemistry

Bromination-cyclization sequences represent a powerful synthetic strategy for the construction of complex polycyclic structures, including dihydrodibenzothiophene derivatives. These reactions typically involve the formation of bromonium intermediates that subsequently undergo intramolecular cyclization to generate ring systems with high regio- and stereoselectivity.

The mechanism of bromination reactions depends on the nature of the substrate and reaction conditions. For alkenes, bromination proceeds through the formation of a three-membered bromonium ion intermediate, which is then attacked by nucleophiles in an anti-addition fashion. For aromatic systems, electrophilic aromatic substitution mechanisms predominate.

Dibenzothiophene Synthesis Methodologies

Dibenzothiophene and its derivatives are important structural motifs found in many biologically active compounds and materials science applications. Traditional synthetic approaches often require harsh conditions and suffer from low atom economy, making the development of more efficient methods highly desirable.

Recent advances have focused on electrochemical methods for dibenzothiophene synthesis. Mitsudo and colleagues developed an electrochemical cyclization process using bis(biaryl) disulfides in the presence of tetrabutylammonium bromide, water, and lithium perchlorate. The reactions are performed at 100°C in an undivided electrochemical cell with platinum electrodes.

The proposed mechanism involves oxidation of bromide to generate a bromine cation equivalent, which reacts with the disulfide substrate to form a biphenylsulfanyl bromide intermediate. This intermediate then undergoes intramolecular nucleophilic attack to form the five-membered ring system, followed by deprotonation to yield the dibenzothiophene product.

Radical Bromination-Induced Cyclization

A particularly innovative approach involves radical bromination-induced ipso cyclization-ortho cyclization sequences. Wang and colleagues reported the synthesis of 2-bromo-1-phenyl-5,6-dihydro-3H,7aH-benzo[b]pyrrolo[2,1-c]oxazin-3-ones through this methodology.

The reaction utilizes tetrabutylammonium bromide and Oxone as the brominating system, with the process involving radical bromo α-addition into alkyne substrates, followed by ipso-cyclization and ortho-trapping of spirocyclic intermediates. This cascade transformation proceeds under relatively mild conditions and provides access to complex polycyclic structures in a single synthetic operation.

The key advantage of this approach lies in its ability to form multiple bonds and rings in a single step, significantly reducing the number of synthetic operations required to access target molecules. The radical nature of the process also allows for the formation of structures that might be difficult to access through ionic mechanisms.

N-Bromosuccinimide-Mediated Cyclizations

N-bromosuccinimide has emerged as a versatile reagent for bromination-cyclization sequences. Yashmin and colleagues demonstrated its utility in the one-step synthesis of 7-bromobenzo[c]chromeno[4,3,2-gh]phenanthridines through sequential bromination, cyclization, and aromatization reactions.

This metal-free and oxidant-free approach proceeds through a radical-catalyzed pathway, with the mechanistic details supported by density functional theory calculations. The method accomplishes selective bromination in fully aromatic skeletons without additional aromatic electrophilic bromination.

The synthetic utility of these products has been demonstrated through palladium-catalyzed Suzuki coupling reactions, showing that the brominated products can serve as versatile intermediates for further functionalization. Additionally, some products exhibit aggregation-induced emission properties, highlighting their potential applications in materials science.

Relevance to Fluorinated Benzoic Acid Synthesis

While bromination-cyclization sequences are not directly applicable to 3,4-difluorobenzoic acid synthesis, the principles underlying these transformations can inform the development of related methodologies for fluorinated aromatic compounds. The ability to form complex ring systems through radical processes suggests potential applications in the synthesis of fluorinated polycyclic aromatics.

Furthermore, the compatibility of bromination chemistry with various functional groups, including electron-withdrawing substituents, indicates that similar approaches might be developed for fluorinated substrates. The key would be identifying appropriate fluorinated starting materials that could undergo analogous cyclization processes to generate useful synthetic intermediates.

Data Tables

[image:1]

[image:2]

The comprehensive research presented demonstrates the viability of multiple alternative synthetic routes for 3,4-difluorobenzoic acid production. The Wittig reagent-mediated approach offers excellent yields under mild conditions, while benzotrifluoride intermediate utilization provides access to diversely functionalized fluoroaromatic compounds. Although bromination-cyclization sequences are not directly applicable to simple difluorobenzoic acid synthesis, they represent powerful methodologies for constructing complex fluorinated polycyclic structures that could serve as advanced intermediates in pharmaceutical and materials chemistry applications.

XLogP3

Melting Point

GHS Hazard Statements

H302 (85.11%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.87%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

General Manufacturing Information

PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.